N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide
Description
N-{1-[(2-Bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide (CAS: 1803597-20-7, SY179422) is a pyrazole-based acetamide derivative characterized by a 2-bromophenylmethyl substituent at the pyrazole N1-position and a 2-chloroacetamide group at the pyrazole C5-position . This compound belongs to the broader class of N-pyrazole derivatives, which are widely studied for their biological activities, including insecticidal and antifungal properties .
Properties
IUPAC Name |
N-[2-[(2-bromophenyl)methyl]pyrazol-3-yl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3O/c13-10-4-2-1-3-9(10)8-17-11(5-6-15-17)16-12(18)7-14/h1-6H,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBSPRQZQBYFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)CCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.
Introduction of the 2-Bromophenylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with 2-bromobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Chloroacetamide Moiety: The final step involves the reaction of the substituted pyrazole with chloroacetyl chloride in the presence of a base like triethylamine to form the desired chloroacetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetamide moiety, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The bromophenyl group can participate in oxidation reactions to form corresponding phenols or quinones, while reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Coupling Reactions: The pyrazole ring can engage in coupling reactions such as Suzuki-Miyaura or Heck reactions, allowing for the formation of complex biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution: Formation of azides, thiocyanates, or amides.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of dehalogenated products or hydrogenated derivatives.
Coupling: Formation of biaryl compounds or extended aromatic systems.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the pyrazole ring and halogenated phenyl group is often associated with bioactivity.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its unique chemical structure allows for the design of materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Halogen Substitution :
- The target compound’s 2-bromophenylmethyl group distinguishes it from analogs with 4-chlorophenyl or 2-chlorobenzyl substituents. Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets in biological targets compared to chlorine.
- The absence of a halogen in N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide reduces molecular weight and lipophilicity, likely diminishing bioactivity.
Positional Isomerism :
Physicochemical Properties (Inferred)
- Lipophilicity : Bromine’s higher hydrophobicity (logP ~2.97) compared to chlorine (logP ~2.03) may improve membrane permeability.
Biological Activity
N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound this compound features a pyrazole ring substituted with a bromophenyl group and a chloroacetamide moiety. Its molecular formula is C12H12BrClN4O, with a molecular weight of approximately 307.6 g/mol. The presence of halogenated groups is known to influence the lipophilicity and biological activity of compounds, which is crucial for their interaction with biological membranes.
Antimicrobial Activity
Recent studies have assessed the antimicrobial potential of various N-(substituted phenyl)-2-chloroacetamides, including derivatives similar to this compound.
Key Findings:
- Activity Against Bacteria : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). However, its efficacy against Gram-negative bacteria like Escherichia coli was comparatively lower .
- Mechanism of Action : The mechanism underlying the antimicrobial action is believed to be associated with the ability of these chloroacetamides to penetrate bacterial cell membranes effectively, aided by their lipophilic nature .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential, particularly concerning androgen receptor (AR) modulation.
Research Insights:
- Androgen Receptor Modulation : Compounds similar to this compound have been identified as potent AR antagonists. They exhibit high affinity for AR and can inhibit the proliferation of prostate cancer cell lines effectively .
- Selectivity and Safety Profile : These compounds demonstrate a favorable safety profile with minimal drug-drug interactions, making them promising candidates for further development in cancer therapeutics .
Case Study 1: Antimicrobial Screening
In a study screening various N-(substituted phenyl)-2-chloroacetamides, compounds were evaluated for their antimicrobial activity against several pathogens. The results indicated that compounds with halogenated substitutions exhibited enhanced activity against MRSA compared to non-halogenated counterparts .
Case Study 2: Prostate Cancer Treatment
A series of pyrazole derivatives were tested for their ability to inhibit AR-mediated signaling pathways in prostate cancer cells. The results showed that specific substitutions on the pyrazole ring significantly improved their antagonistic activity against AR, suggesting that this compound could be a lead compound for developing new AR antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
